(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone
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Overview
Description
(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone: is a complex organic compound characterized by its bromo, trifluoromethyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone typically involves multiple steps, starting with the bromination of the phenyl ring followed by the introduction of the trifluoromethyl group. The final step involves the formation of the methanone group through a reaction with 4-methoxypiperidine.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical synthesis using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, with rigorous quality control measures in place.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The bromo group can be oxidized to form a bromine oxide.
Reduction: : The trifluoromethyl group can be reduced to form a trifluoromethyl anion.
Substitution: : The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Common reagents include halogenating agents like chlorine (Cl₂) and bromine (Br₂).
Major Products Formed
Oxidation: : Bromine oxide derivatives.
Reduction: : Trifluoromethyl anion derivatives.
Substitution: : Various halogenated derivatives.
Scientific Research Applications
Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The exact mechanism by which (2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding.
Comparison with Similar Compounds
This compound is unique due to its combination of functional groups. Similar compounds include:
2-Bromo-6-(trifluoromethyl)aniline: : Lacks the methoxy group.
4-Methoxypiperidine: : Lacks the bromo and trifluoromethyl groups.
Trifluoromethylbenzene: : Lacks the bromo and methoxy groups.
(2-Bromo-6-(trifluoromethyl)phenyl)(4-methoxypiperidin-1-yl)methanone .
Properties
IUPAC Name |
[2-bromo-6-(trifluoromethyl)phenyl]-(4-methoxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO2/c1-21-9-5-7-19(8-6-9)13(20)12-10(14(16,17)18)3-2-4-11(12)15/h2-4,9H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHKOXMSXCKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C(=O)C2=C(C=CC=C2Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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